molecular formula C8H5BrF4 B1302112 4-Fluoro-2-(trifluoromethyl)benzyl bromide CAS No. 206860-48-2

4-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No. B1302112
M. Wt: 257.02 g/mol
InChI Key: JMNOONULDANZRZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)benzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their synthesis, properties, and applications. These compounds are of interest due to their unique physical and chemical properties, which are often leveraged in pharmaceuticals, agrochemicals, and advanced materials .

Synthesis Analysis

The synthesis of related fluorinated compounds involves various strategies. For instance, soluble fluoro-polyimides were synthesized using a fluorine-containing aromatic diamine and aromatic dianhydrides . Another study describes the synthesis of 4-[18F]fluorophenol from a benzyloxyphenyl compound, which is a versatile synthon for more complex radiopharmaceuticals . Additionally, 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene through a multi-step process including bromination and amination .

Molecular Structure Analysis

The molecular structure and reactivity of trifluoromethylated compounds have been a subject of interest. For example, trifluoromethylated benzanilides were synthesized and their crystal and molecular structures were investigated, revealing the significance of weak intermolecular interactions involving organic fluorine . The structure and conformation of 4-fluoro(trifluoromethoxy)benzene were studied using gas electron diffraction and quantum chemical calculations, demonstrating the importance of conformational analysis in understanding the properties of fluorinated compounds .

Chemical Reactions Analysis

Fluorinated compounds participate in various chemical reactions due to their unique reactivity. Trifluoromethyltris(dialkylamino)phosphonium bromides were used for the trifluoromethylation of benzaldehyde, showcasing the reactivity of such compounds in organic synthesis . Benzyltrifluoromethyl selenide was introduced as a reagent for electrophilic trifluoromethylselenolation, expanding the toolkit for introducing fluorinated groups into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. The papers describe various properties such as excellent thermal stability, low moisture absorption, and high hygrothermal stability of fluoro-polyimides . The role of fluorine in intermolecular interactions was also highlighted, affecting the molecular conformation and packing characteristics of trifluoromethylated benzanilides . Furthermore, the solvates of tris(4-fluorophenyl)antimony diaryloxides were prepared and their structural organization in crystals was characterized by weak intermolecular hydrogen bonds .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-Fluoro-2-(trifluoromethyl)benzyl bromide has been utilized in the synthesis of pharmaceutical intermediates. For instance, Zhang Tong-bin (2012) described the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, a medication used in prostate cancer treatment. This synthesis involved multiple steps, including bromination and amination, and highlights the compound's utility in developing key pharmaceutical agents (Zhang Tong-bin, 2012).

Fluorination in Organic Synthesis

The introduction of fluorinated moieties into organic molecules, a practice widely used in drug design due to the significant changes it can bring about in the biological activities of these molecules, often involves compounds like 4-Fluoro-2-(trifluoromethyl)benzyl bromide. Yanchuan Zhao and Jinbo Hu (2012) discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, a process demonstrating the utility of fluorination in medicinal chemistry and related fields (Yanchuan Zhao & Jinbo Hu, 2012).

Photoredox/Nickel Dual Catalytic Cross-Coupling

DaWeon Ryu, D. Primer, J. Tellis, and G. Molander (2016) explored the cross-coupling of benzylic α-trifluoromethylated alkylboron reagents with (hetero)aryl bromides through a photoredox/nickel dual catalytic system. This innovative approach avoids the harsh conditions of traditional methods and opens up new possibilities for synthesizing unsymmetrical 1,1-diaryl-2,2,2-trifluoroethanes (DaWeon Ryu et al., 2016).

Metal-Catalyzed Reactions

The compound has been involved in various metal-catalyzed reactions. For example, A. Lishchynskyi et al. (2013) discussed the fluoroform-derived CuCF3's high reactivity toward aryl and heteroaryl halides, demonstrating its effectiveness in trifluoromethylation processes (A. Lishchynskyi et al., 2013).

Safety And Hazards

4-Fluoro-2-(trifluoromethyl)benzyl bromide is classified as a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNOONULDANZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372156
Record name 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzyl bromide

CAS RN

206860-48-2
Record name 4-Fluoro-2-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-(trifluoromethyl)benzyl Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Tang, Y Li, Y Bao, Z Dai, T Niu, K Wang, H He… - Bioorganic …, 2019 - Elsevier
… The title compound was prepared from cytisine and 4-fluoro-2-trifluoromethyl benzyl bromide in the same manner as described above. Yield: 64%; white solid; mp: 110–112 C. H NMR (…
Number of citations: 15 www.sciencedirect.com

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